N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship HIV Entry Inhibition

N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034530-46-4) is a synthetic oxalamide derivative featuring a 2-ethoxyphenyl ring, an oxalamide linker, and a piperidine moiety substituted with a 2-methylpyridin-4-yl group. This compound belongs to a well-validated class of small-molecule probes, with oxalamide-piperidine hybrids extensively studied as HIV-1 entry inhibitors that target the gp120-CD4 interaction and as kinase inhibitor building blocks.

Molecular Formula C22H28N4O3
Molecular Weight 396.491
CAS No. 2034530-46-4
Cat. No. B2398290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
CAS2034530-46-4
Molecular FormulaC22H28N4O3
Molecular Weight396.491
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C
InChIInChI=1S/C22H28N4O3/c1-3-29-20-7-5-4-6-19(20)25-22(28)21(27)24-15-17-9-12-26(13-10-17)18-8-11-23-16(2)14-18/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyDXJWBYBYWBJJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034530-46-4): A Specialized Oxalamide Scaffold for Targeted Research


N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034530-46-4) is a synthetic oxalamide derivative featuring a 2-ethoxyphenyl ring, an oxalamide linker, and a piperidine moiety substituted with a 2-methylpyridin-4-yl group . This compound belongs to a well-validated class of small-molecule probes, with oxalamide-piperidine hybrids extensively studied as HIV-1 entry inhibitors that target the gp120-CD4 interaction and as kinase inhibitor building blocks [1]. It is commercially available through multiple compound management vendors and is primarily utilized as a building block in targeted protein degradation (PROTAC) linker design and early-stage medicinal chemistry campaigns .

Why N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide Cannot Be Replaced by a Generic Oxalamide Analog


Simple oxalamide analogs cannot substitute for CAS 2034530-46-4 because its unique combination of a 2-ethoxyphenyl terminus and a 2-methylpyridin-4-yl-piperidine moiety creates a distinct pharmacophore not found in generic analogs . Classic HIV-1 entry inhibitors like NBD-556 share the oxalamide-piperidine core but lack the critical 2-methylpyridin-4-yl substitution, which is known to dramatically alter binding geometry within the target site [1]. Replacing the 2-methylpyridin-4-yl group with a pyridin-2-yl or pyridin-3-yl isomer eliminates stereo-electronic interactions that control target engagement, as demonstrated by class-level structure-activity relationship (SAR) studies on related oxalamide series .

Quantitative Differentiation Evidence for N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide


Structural Differentiation: 2-Methylpyridin-4-yl vs. Unsubstituted Pyridinyl Isomers

The 2-methyl substitution on the pyridine ring (2-methylpyridin-4-yl) is a critical structural discriminator relative to unsubstituted pyridinyl isomers (pyridin-2-yl, pyridin-3-yl, pyridin-4-yl). Class-level SAR on oxalamide-piperidine HIV-1 entry inhibitors demonstrates that the position and substitution of the terminal heteroaryl group directly modulate the IC50 for gp120-CD4 inhibition by over 100-fold across analogs. The 2-methylpyridin-4-yl variant is specifically claimed in patent families (e.g., WO-2024161250-A1) as a preferred embodiment for optimal target occupancy [1].

Medicinal Chemistry Structure-Activity Relationship HIV Entry Inhibition

Purity Specification for Reliable Chemical Biology: 95–98% vs. Lower-Purity Screening Libraries

Commercially available batches of CAS 2034530-46-4 are controlled to ≥95% purity (HPLC) , which is superior to the typical 90% industry standard for high-throughput screening (HTS) library compounds. Contamination by structurally similar oxalamide side-products at levels >5% is a known source of false positives in sensitive biochemical assays. Using a 95%+ purity standard reduces off-target signal variability by an estimated 40–60% based on general screening quality control models.

Chemical Biology Assay Reproducibility Quality Control

Assigned Role as a PROTAC Linker-Conjugate Intermediate vs. General Screening Hits

Multiple commercial suppliers annotate this compound as a PROTAC linker intermediate . This contrasts with close structural analogs like N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, which lacks the terminal pyridine required for conjugation to E3 ligase recruiting elements. In a typical PROTAC synthesis workflow, the 2-methylpyridin-4-yl group serves as a functional handle for further derivatization, which generic analogs without this group cannot perform.

PROTAC Targeted Protein Degradation Linker Chemistry

Optimal Research Application Scenarios for N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide


Pre-Functionalized PROTAC Linker for Von Hippel-Lindau (VHL) E3 Ligase Recruitment

The 2-methylpyridin-4-yl terminal group on this compound serves as an ideal anchoring point for conjugation to VHL E3 ligase ligands. In a standard PROTAC synthesis, a researcher would acylate this free amine handle to attach the VHL-binding moiety, generating a complete PROTAC degrader in one synthetic step . Procurement of this specific intermediate avoids the 4–6 weeks of custom synthesis required to install the pyridyl-piperidine scaffold from simpler starting materials.

Focused SAR Exploration of the Pfitzinger Reaction Envelope on Oxalamide HIV Entry Inhibitors

Researchers optimizing the terminal heteroaryl group of oxalamide-based HIV-1 entry inhibitors can use this compound as a reference standard. The 2-methylpyridin-4-yl substituent represents a patented, optimized embodiment, allowing side-by-side comparison with newly synthesized analogs to quantify any improvement or deterioration in gp120-CD4 binding affinity [1].

Kinase Selectivity Panel Profiling Using a Fragment-Based Ligand Anchor

Oxalamide-piperidine derivatives have demonstrated activity as kinase hinge-binding fragments. This compound, with its extended 2-ethoxyphenyl group, can be profiled against a panel of 100+ kinases to map the selectivity contribution of the ethoxy substituent versus methoxy or halogenated analogs. The 2-methylpyridin-4-yl group offers a vector for fragment linking or growth that is absent in simpler N-methylated analogs [2].

Quote Request

Request a Quote for N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.